6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a thiophene ring, and an imidazo[1,2-a]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyridine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium persulfate and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with different functional groups.
Scientific Research Applications
6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with γ-aminobutyric acid receptors, leading to the modulation of neurotransmitter activity . This interaction can result in various pharmacological effects, including sedative and anxiolytic properties. Additionally, the compound’s ability to inhibit certain enzymes and proteins makes it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and the chloro-substituted phenyl group differentiates it from other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12ClN3S |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
6-chloro-N-phenyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H12ClN3S/c18-12-8-9-15-20-16(14-7-4-10-22-14)17(21(15)11-12)19-13-5-2-1-3-6-13/h1-11,19H |
InChI Key |
OJDLQHHQLZTBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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